molecular formula C13H13ClN4O3S B5845241 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No. B5845241
M. Wt: 340.79 g/mol
InChI Key: VLRSAAFCXCSNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is known to exhibit promising biological activities, which have led to its investigation in various fields of research.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the inhibition of specific enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations include its limited solubility in water and the need for further studies to determine its safety and efficacy in humans.

Future Directions

The potential applications of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide are vast and varied. Some of the future directions for research include:
1. Investigating its potential use as an antiviral agent.
2. Studying its potential use in the treatment of Alzheimer's disease.
3. Investigating its potential use as a crop protectant.
4. Studying its potential use as a therapeutic agent in autoimmune diseases.
5. Investigating its potential use in the treatment of cardiovascular diseases.
6. Studying its potential use as an insecticide and herbicide.
7. Investigating its potential use in the treatment of chronic pain.
Conclusion
In conclusion, 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a promising chemical compound that has shown potent biological activity in various fields of research. Its ease of synthesis, low toxicity, and potent biological activity make it an attractive compound for further investigation. The future directions for research are vast and varied, and further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves the reaction between 4-chloro-2-nitrobenzoic acid and 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of suitable reagents. The reaction is carried out under specific conditions to obtain a high yield of the desired product.

Scientific Research Applications

4-chloro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been investigated for its anticancer, antifungal, and antimicrobial properties. The compound has also shown promising results in the treatment of neurodegenerative diseases and inflammation. Additionally, it has been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

4-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3S/c1-7(2)5-11-16-17-13(22-11)15-12(19)9-4-3-8(14)6-10(9)18(20)21/h3-4,6-7H,5H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRSAAFCXCSNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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